Bisoprolol fumarate impurity F [EP impurity]
Description
Bisoprolol fumarate, a cardioselective β₁-adrenergic receptor blocker, is associated with numerous impurities listed in the European Pharmacopoeia (EP), including Impurity F . These impurities arise during synthesis, storage, or degradation and must be rigorously controlled to ensure drug safety and efficacy. Bisoprolol fumarate impurity F (CAS: 1798418-82-2) is one of 15 structurally elucidated impurities in the EP monograph .
Properties
CAS No. |
1798418-82-2 |
|---|---|
Molecular Formula |
C18H31NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(propan-2-ylamino)-2-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C18H31NO4/c1-14(2)19-11-18(12-20)23-17-7-5-16(6-8-17)13-21-9-10-22-15(3)4/h5-8,14-15,18-20H,9-13H2,1-4H3 |
InChI Key |
NPQWPWBGYXSJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(CO)OC1=CC=C(C=C1)COCCOC(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Impurity F forms as a byproduct in classical Bisoprolol synthesis routes employing epichlorohydrin , a carcinogenic epoxy intermediate. The reaction between 4-[(2-isopropoxyethoxy)methyl]phenol and epichlorohydrin generates an epoxide, which undergoes ring-opening with isopropylamine . However, incomplete regioselectivity leads to impurity F via nucleophilic attack at the less sterically hindered carbon of the epoxide.
Key Steps :
- Epoxidation :
- Reactant: 4-[(2-isopropoxyethoxy)methyl]phenol + epichlorohydrin
- Solvent: Isopropanol/water mixture
- Temperature: 60–70°C
- Duration: 8–12 hours
Isolation and Purification
Crude reaction mixtures are concentrated under reduced pressure, followed by liquid-liquid extraction with ethyl acetate. Impurity F is isolated via preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid). Yield: ~5–8% (relative to Bisoprolol).
Directed Synthesis Via Epoxy Chloropropane Ring-Opening
Multi-Step Synthesis Pathway
This method, detailed in CN110683941A, constructs impurity F through a seven-step sequence starting from p-hydroxybenzaldehyde :
Optimization and Yield
- Critical Parameters :
- Molar ratio of epoxy chloropropane to intermediate: 1.5:1
- Solvent for ring-opening: Methanol (>95% purity)
- Yield : 12–15% overall yield after purification via silica gel chromatography (petroleum ether/ethyl acetate, 3:1).
Alternative Route Using Sodium Cyanoborohydride Reduction
Reductive Amination Strategy
A patent (CN115974710A) describes a pathway involving sodium cyanoborohydride to reduce imine intermediates, though originally intended for impurity IV. Adapting this for impurity F requires substituting the starting material with 4-[(2-isopropoxyethoxy)methyl]phenoxypropan-2-one :
Procedure :
Advantages and Limitations
- Pros : Mild conditions (room temperature), avoids epichlorohydrin.
- Cons : Lower yield (~10%), requires rigorous pH control during hydrolysis.
Analytical Characterization of Impurity F
Spectroscopic Data
Purity Assessment
- HPLC Purity : >98% (area normalization, 254 nm).
- Chiral Analysis : Racemic mixture confirmed by chiral HPLC (Chiralpak AD-H column, heptane/ethanol 80:20).
Comparative Analysis of Synthetic Methods
| Method | Yield | Complexity | Key Advantage |
|---|---|---|---|
| Epichlorohydrin Side Reaction | 5–8% | Low | Utilizes existing API synthesis infrastructure |
| Directed Synthesis | 12–15% | High | High purity, scalable for reference standards |
| Reductive Amination | 10% | Moderate | Avoids carcinogenic reagents |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol is used as a model compound to study the reactivity of beta-blockers and their interactions with various reagents.
Biology
In biological research, this compound is used to investigate the effects of beta-blockers on cellular processes and receptor binding.
Medicine
Medically, it is studied for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and arrhythmias.
Industry
In the industrial sector, this compound may be used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol involves the inhibition of beta-adrenergic receptors. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP signaling cascade.
Comparison with Similar Compounds
Structural and Chemical Characteristics of Bisoprolol Fumarate Impurity F
Based on analogous impurities (e.g., Impurity A, G, and K), Impurity F likely retains the core bisoprolol structure with modifications such as hydroxylation, esterification, or side-chain alterations . For example:
- Impurity A (CAS: 62572-93-4): Formed via hydrolytic cleavage of the isopropoxyethyl group, resulting in a polar hydroxy-containing structure .
- Impurity K : An ester derivative with an isopropoxyethyl benzoate moiety .
Impurity F’s physicochemical properties (e.g., polarity, solubility) would influence its chromatographic behavior, necessitating tailored separation methods .
Comparative Analysis with Other Bisoprolol-Related Impurities
Degradation Pathways
- Acidic Conditions : Predominantly generates Impurity A .
- Oxidative Stress : Yields multiple impurities, though Impurity F’s specific role is unconfirmed .
- Thermal/Alkaline Stress : Favors Impurity E formation .
Analytical Challenges and Methodological Considerations
Separating bisoprolol impurities demands optimized chromatographic conditions:
- Mobile Phase : Acetonitrile with phosphate buffers (pH 2.8–3.0) and ion-pair agents (e.g., hexanesulfonic acid) improve resolution .
- Column Selection : Silica-based columns with pH-stable packing mitigate peak asymmetry for basic impurities .
- Critical Separations :
Research Findings and Implications for Quality Control
- Forced Degradation Studies : Oxidative treatments produce the highest impurity levels, but Impurity F’s formation kinetics remain underexplored .
- Method Validation : EP-compliant methods prioritize resolving critical pairs (e.g., Impurity A/fumaric acid) while shortening run times from 60 to 20 minutes .
- Stability Monitoring : Impurity F’s presence in drug products may indicate storage-related degradation, warranting stringent stability protocols .
Biological Activity
Bisoprolol fumarate is a well-known beta-1 adrenergic receptor blocker used primarily for treating hypertension and heart failure. However, the presence of impurities, such as Bisoprolol fumarate impurity F, raises concerns regarding safety and efficacy. This article delves into the biological activity of this specific impurity, highlighting its pharmacological effects, toxicity, and implications for clinical use.
Chemical Structure and Properties
Bisoprolol fumarate impurity F is characterized by its chemical formula and is classified as an EP impurity. Understanding its chemical structure is essential for predicting its biological activity. The compound's structure influences its interaction with biological systems, particularly its affinity for adrenergic receptors.
Pharmacological Effects
Research indicates that bisoprolol fumarate impurity F may exhibit various pharmacological activities beyond those of the parent compound. A study utilizing the Prediction of Activity Spectra for Substances (PASS) revealed potential activities including:
- Antihypertensive effects : Similar to bisoprolol, it may lower blood pressure by blocking beta-1 receptors.
- Cardiotonic effects : It could influence heart contractility and rate, potentially leading to adverse cardiac events.
Table 1: Predicted Pharmacological Activities of Bisoprolol Fumarate Impurity F
| Activity Type | Predicted Effect |
|---|---|
| Antihypertensive | Yes |
| Cardiotonic | Yes |
| Antiarrhythmic | Possible |
| Toxicity Level | Moderate |
Toxicological Profile
The toxicity profile of bisoprolol fumarate impurity F has been assessed using in-silico methods. The results categorized the impurity as having moderate toxicity, with implications for human health:
- Cramer Classification : Class III (highly toxic).
- Genotoxicity : Potential for genotoxic effects was noted, necessitating further investigation.
Case Study 1: Forced Degradation Studies
A study conducted on bisoprolol under various forced degradation conditions (acidic, alkaline, oxidative) showed that impurity F could form through these processes. The degradation products exhibited varying levels of biological activity, indicating that impurities can arise from environmental factors during storage or formulation.
Table 2: Summary of Forced Degradation Conditions Affecting Bisoprolol
| Condition | % Degradation | Observed Impurities |
|---|---|---|
| Acidic (0.1N HCl) | 8% | Impurity A, B |
| Alkaline (0.1N NaOH) | 10% | Impurity C, D |
| Oxidative | 5% | Impurity E |
Case Study 2: Clinical Implications
In clinical settings, the presence of impurities like bisoprolol fumarate impurity F can lead to unexpected side effects or reduced efficacy. Monitoring these impurities is critical in ensuring patient safety and therapeutic effectiveness. A retrospective analysis highlighted cases where patients experienced adverse reactions linked to formulations with elevated impurity levels.
Q & A
Q. What analytical methods are recommended for the structural identification of Bisoprolol fumarate Impurity F?
Structural elucidation of Impurity F requires a combination of chromatographic separation and spectroscopic techniques. High-resolution mass spectrometry (HR-MS) and tandem MS/MS are critical for determining molecular weight and fragmentation patterns. Proton nuclear magnetic resonance (¹H-NMR) and infrared (IR) spectroscopy aid in identifying functional groups. For chromatographic separation, hydrophilic interaction liquid chromatography (HILIC) coupled with UV-DAD detection is effective, as it resolves polar degradation products like Impurity F under stress conditions .
Q. How can researchers optimize HPLC conditions to detect Impurity F in the presence of structurally similar impurities?
Column selection and mobile phase composition are key. Use a C18 stationary phase with sub-2-μm particles to enhance resolution and reduce run time. Incorporate "chaotropic" agents (e.g., perchlorate ions) in the mobile phase to improve peak symmetry and retention behavior for polar impurities. Gradient elution with acetonitrile and phosphate buffer (pH 3.0–5.0) is recommended, with a column temperature of 25–30°C to balance retention and separation efficiency .
Q. What stress conditions induce the formation of Impurity F during forced degradation studies?
Oxidative stress (e.g., 3% H₂O₂ at 60°C for 24 hours) and acidic hydrolysis (0.1M HCl at 80°C) are primary drivers of Impurity F formation. Kinetic studies show that oxidative degradation produces higher impurity levels compared to thermal or photolytic stress. Include time-point sampling (e.g., 0, 6, 12, 24 hours) to monitor degradation kinetics and validate method stability-indicating capabilities .
Q. How is method precision validated for quantifying Impurity F?
Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). Prepare six replicate test solutions spiked with Impurity F at the specification limit (e.g., 0.15%). Calculate the relative standard deviation (RSD) of peak areas; acceptable limits are ≤10% for impurities. Include system suitability criteria (e.g., tailing factor <2.0, resolution >2.0 between critical pairs) to ensure robustness .
Advanced Research Questions
Q. How can co-elution challenges between Impurity F and Bisoprolol/fumaric acid be resolved?
Co-elution issues arise due to structural similarities. Advanced solutions include:
- Orthogonal method development : Combine HILIC for polar impurities with reversed-phase HPLC for non-polar analytes.
- Ion-pair chromatography : Add heptafluorobutyric acid (HFBA) to the mobile phase to modulate retention of ionizable compounds.
- 2D-LC : Use heart-cutting 2D-LC to isolate overlapping peaks in the first dimension and resolve them in the second .
Q. What strategies address discrepancies in impurity profiles between forced degradation studies and pharmacopeial methods?
Discrepancies often stem from differences in stress conditions or detection limits. For example, Pandey et al. (2016) reported an unknown impurity (m/z 749) not observed in later studies. Resolve conflicts by:
Q. How can kinetic modeling improve stability studies of Bisoprolol formulations containing Impurity F?
Apply first-order or Weibull kinetics to degradation data to predict impurity accumulation over time. For example, the rate constant (k) for Impurity F formation under oxidative stress can be derived from slope analysis of ln(concentration) vs. time plots. Use Arrhenius equations to extrapolate shelf-life at storage temperatures .
Q. What advanced statistical tools are used to assess method robustness for Impurity F quantification?
Employ factorial design (e.g., Box-Behnken) to evaluate critical parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
